![molecular formula C44H50N2O2 B1352639 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] CAS No. 4782-17-6](/img/structure/B1352639.png)

2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

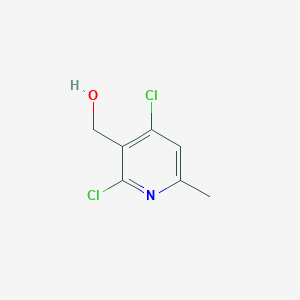

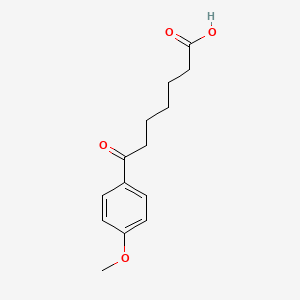

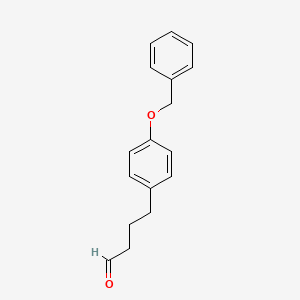

“2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” is a chemical compound with the molecular formula C44H50N2O2 . It has a molecular weight of 638.9 g/mol . The compound is also known by several other names, including “5-(2,4,4-trimethylpentan-2-yl)-2-[4-[(E)-2-[4-[5-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-2-yl]phenyl]ethenyl]phenyl]-1,3-benzoxazole” and "Benzoxazole,2,2’- (1,2-ethenediyldi-4,1-phenylene)bis [5- (1,1,3,3-tetramethylbutyl)-" .

Molecular Structure Analysis

The molecular structure of “2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” is quite complex. It includes multiple benzoxazole rings, which are aromatic organic compounds containing a benzene ring fused to an oxazole ring . The compound also contains vinylenedi-p-phenylene groups, which are unsaturated hydrocarbon groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]” include a melting point of 245-250°C and a predicted boiling point of 691.0±44.0 °C . The compound has a predicted density of 1.084±0.06 g/cm3 .Scientific Research Applications

Synthesis Techniques and Material Development

Researchers have developed novel methods to synthesize compounds with similar structures, focusing on high yields and structural characterization. For instance, a method to synthesize P-phenylene-2,2'-bis (5-aminobenzoxazole) was reported, highlighting the condensation techniques and the importance of reductive agents to suppress oxidation, achieving a high yield of 98% (Chen Xiangqun & Huang Yudong, 2004). This type of synthesis underlines the precision required in crafting complex organic molecules for specific material properties.

Optical and Electronic Properties

The exploration of optical and electronic properties in compounds with phenylene and vinylene segments has been a significant focus. For example, the synthesis and study of materials for organic light-emitting diodes (OLEDs) have demonstrated how structural variations can impact device performance. Compounds such as PDPyDP have been used in LEDs to study their efficiency and emission characteristics (Changsheng Wang et al., 2001). These studies contribute to the understanding of how specific organic structures can be optimized for light emission and electronic applications.

Photophysical Properties and Applications

The examination of photophysical properties has led to insights into the potential applications of these materials in photonics and nanotechnology. For instance, the study of piezochromic organic nanoparticles based on oligo(phenylene vinylenes) has revealed how shape and size can significantly affect optical properties, including fluorescent excitation and emission (Jianqiang Huo et al., 2015). These findings open avenues for the development of advanced materials for sensing, imaging, and display technologies.

Liquid Crystalline Properties for Advanced Materials

Research into liquid crystalline polyurethanes synthesized from phenylene derivatives has underscored the relationship between chemical structure, thermal properties, and liquid crystalline behavior (Xin Hao-bo et al., 2006). Such materials show promise for use in advanced displays, smart materials, and responsive systems, where temperature-dependent phase transitions can be utilized.

Mechanism of Action

One study explored a new approach to achieve a whitening effect on polyester fabric by utilizing a ground form of raw OB-1 (OB-1-G) in combination with dispersing agents . The whitening process parameters, such as whitening temperature, OB-1-G mass, and whitening time were optimized using the L16 orthogonal array-based Taguchi methodology .

properties

IUPAC Name |

5-(2,4,4-trimethylpentan-2-yl)-2-[4-[(E)-2-[4-[5-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-2-yl]phenyl]ethenyl]phenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N2O2/c1-41(2,3)27-43(7,8)33-21-23-37-35(25-33)45-39(47-37)31-17-13-29(14-18-31)11-12-30-15-19-32(20-16-30)40-46-36-26-34(22-24-38(36)48-40)44(9,10)28-42(4,5)6/h11-26H,27-28H2,1-10H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOYEJFZNXENT-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] | |

CAS RN |

4782-17-6 |

Source

|

| Record name | 2,2'-(Vinylenedi-p-phenylene)bis(5-tert-octylbenzoxazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004782176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)